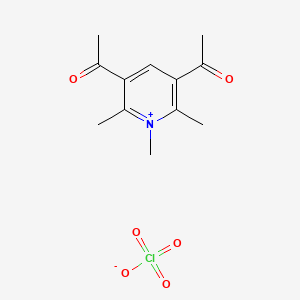
3,5-Diacetyl-1,2,6-trimethyl-pyridinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Diacetyl-1,2,6-trimethyl-pyridinium is a pyridinium derivative, a class of compounds known for their diverse applications in chemistry, biology, and medicine. This compound features a pyridine ring substituted with acetyl groups at the 3 and 5 positions and methyl groups at the 1, 2, and 6 positions. Its unique structure imparts distinct chemical properties and reactivity, making it a valuable compound in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diacetyl-1,2,6-trimethyl-pyridinium typically involves the acetylation of 1,2,6-trimethylpyridine. This can be achieved through a Friedel-Crafts acylation reaction, where acetyl chloride and aluminum chloride are used as reagents under controlled conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the acetylation process.
化学反应分析
Types of Reactions: 3,5-Diacetyl-1,2,6-trimethyl-pyridinium can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the acetyl groups.
Substitution: Nucleophilic substitution reactions can occur with various nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction can produce alcohols or amines.
Substitution: Substitution reactions can yield a variety of substituted pyridinium derivatives.
科学研究应用
3,5-Diacetyl-1,2,6-trimethyl-pyridinium has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of pyridinium derivatives with biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 3,5-Diacetyl-1,2,6-trimethyl-pyridinium exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and context in which the compound is used.
相似化合物的比较
3,5-Diacetyl-1,2,6-trimethyl-pyridinium is similar to other pyridinium derivatives, such as 3,5-diacetyl-2,4,6-trimethyl-pyridinium and 3,5-diacetyl-2,6-dimethyl-pyridinium its unique substitution pattern gives it distinct chemical properties and reactivity compared to these compounds
属性
IUPAC Name |
1-(5-acetyl-1,2,6-trimethylpyridin-1-ium-3-yl)ethanone;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16NO2.ClHO4/c1-7-11(9(3)14)6-12(10(4)15)8(2)13(7)5;2-1(3,4)5/h6H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCWOVURLFISRQV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=[N+]1C)C)C(=O)C)C(=O)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
41.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26669558 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














